NE-Chmimo

Descripción general

Descripción

Métodos De Preparación

La síntesis de NE-CHMIMO implica varios pasos, incluida la formación del núcleo de indol y la unión de los grupos ciclohexilmetil y naftalen-1-ilo. El compuesto se puede sintetizar utilizando cromatografía flash, espectrometría de masas de cromatografía de gases (GC-MS), espectroscopia de infrarrojos (IR) y espectroscopia de resonancia magnética nuclear (RMN)

Análisis De Reacciones Químicas

NE-CHMIMO experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Forensic Toxicology

NE-Chmimo has been identified in cases of intoxication, highlighting its relevance in forensic toxicology. A notable case involved the analysis of a herbal mixture labeled "Jamaican Gold Extreme," where this compound was found alongside other synthetic cannabinoids like 5F-ADB. This case exemplifies the importance of identifying new psychoactive substances in forensic investigations, as they can contribute to understanding patterns of substance use and potential health risks associated with these compounds .

Case Study: Herbal Mixture Analysis

- Sample : Herbal mixture labeled "Jamaican Gold Extreme"

- Findings :

- This compound was detected alongside 5F-ADB.

- Analytical methods used included GC-MS and LC-MS/MS.

- Results indicated significant levels of this compound in biological samples from the intoxicated individual.

Analytical Chemistry

The characterization and quantification of this compound have been facilitated by advanced analytical techniques. A study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method specifically for this compound, validating its efficacy for detecting this compound in post-mortem blood samples. This method demonstrated high selectivity and sensitivity, crucial for accurately identifying synthetic cannabinoids in forensic settings .

Analytical Method Validation

- Technique : UPLC-MS-MS

- Validation Parameters :

- Linearity: 0.1–50 ng/mL

- Limit of Detection: 0.07 ng/mL

- Recovery Rate: 94–99%

Pharmacological Research

Research into the pharmacological properties of this compound is ongoing, focusing on its effects and potential risks associated with its use. Studies have explored its interaction with cannabinoid receptors and its metabolic pathways, providing insights into how this compound behaves within biological systems. Understanding the pharmacodynamics and pharmacokinetics of this compound is critical for assessing its safety profile and potential for abuse .

Pharmacological Insights

- Receptor Interaction : this compound exhibits activity at cannabinoid receptors, similar to other synthetic cannabinoids.

- Metabolism : Identified metabolites suggest complex metabolic pathways that may influence its effects.

Public Health Implications

The rise of synthetic cannabinoids like this compound poses significant challenges for public health due to their unpredictable effects and potential for abuse. The identification of these substances in drug-related incidents emphasizes the need for continuous monitoring and research to inform harm reduction strategies and regulatory responses. Public health initiatives must adapt to the evolving landscape of NPS to mitigate risks associated with their use .

Public Health Challenges

- Emerging Trends : Increasing prevalence of synthetic cannabinoids in recreational drug use.

- Risk Assessment : Need for updated toxicological screening methods to include new substances.

Data Table: Summary of Analytical Findings on this compound

| Parameter | Value |

|---|---|

| Chemical Name | 1-(cyclohexylmethyl)-1H-indole-3-methanone |

| Detection Method | UPLC-MS-MS |

| Linearity | 0.1–50 ng/mL |

| Limit of Detection | 0.07 ng/mL |

| Recovery Rate | 94–99% |

| Case Study | Herbal mixture "Jamaican Gold Extreme" |

Mecanismo De Acción

NE-CHMIMO ejerce sus efectos actuando como un potente agonista del receptor CB1 . El receptor CB1 es un receptor acoplado a proteína G que se encuentra principalmente en el sistema nervioso central. La activación del receptor CB1 por this compound conduce a diversos efectos fisiológicos y psicológicos, incluido el estado de ánimo alterado, la percepción y la cognición .

Comparación Con Compuestos Similares

NE-CHMIMO es similar a otros cannabinoides sintéticos, como JWH-018, AB-CHMINACA, ADB-CHMINACA y MDMB-CHMICA . This compound es único en el sentido de que es el análogo 1-ciclohexilmetil de JWH-018, mientras que otros compuestos similares pueden tener diferentes sustituyentes o modificaciones estructurales . Esta diferencia estructural puede resultar en variaciones en la potencia, la afinidad del receptor y el perfil metabólico.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

NE-Chmimo, a synthetic cannabinoid, has gained attention due to its potential psychoactive effects and implications in toxicology. This article delves into the biological activity of this compound, presenting findings from various studies, case reports, and analytical techniques used to characterize its effects.

Overview of this compound

This compound is categorized as a new psychoactive substance (NPS), specifically a synthetic cannabinoid receptor agonist (SCRA). It is chemically related to other synthetic cannabinoids and has been identified in various seized samples, often in combination with other substances. The biological activity of this compound is primarily assessed through its interaction with cannabinoid receptors, metabolic pathways, and associated toxicological effects.

This compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its potency can be inferred from studies comparing its effective concentration (EC50) values with those of well-known cannabinoids like THC and JWH-018. For instance, this compound has demonstrated significantly lower EC50 values compared to these compounds, indicating a higher potency in activating cannabinoid receptors .

Case Study: Fatal Intoxication Involving this compound

A notable case involved the identification of this compound in a fatal intoxication scenario. Toxicological analysis revealed that this compound was present alongside other synthetic cannabinoids. The study highlighted the challenges in detecting such compounds due to their rapid metabolism and the complexity of their mixtures .

Analytical Techniques

Various analytical methods have been employed to study this compound's biological activity:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has been pivotal in quantifying this compound and its metabolites in biological samples. It allows for precise identification and quantification even at low concentrations .

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy has been used to characterize the structure of this compound and differentiate it from other NPS based on spectral data .

Metabolism and Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it undergoes extensive hepatic metabolism. Key metabolites have been identified, which are crucial for understanding its toxicological profile. For example, studies have shown that the parent compound and its metabolites are bioaccumulated in various tissues, including the liver and brain .

Table 1 summarizes key findings on the metabolic pathways of this compound:

| Metabolite | Tissue Distribution | Detection Time |

|---|---|---|

| Parent Compound | Liver, Brain | 15 min post-administration |

| Major Metabolite M1 | Liver | Detected up to 48 h post-administration |

| Minor Metabolites M4/M5 | Urine | Detected within 24 h |

Toxicological Implications

The biological activity of this compound raises significant concerns regarding its safety profile. Reports indicate that synthetic cannabinoids like this compound can lead to severe adverse effects, including psychosis, cardiovascular issues, and fatalities . The rapid onset of effects combined with high potency underscores the need for continuous monitoring and updated toxicological screening methods.

Propiedades

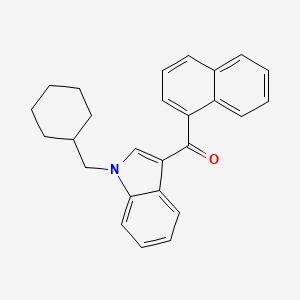

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYPIZWMHHQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046437 | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373876-11-9 | |

| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NE-Chmimo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NE-CHMIMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques have been employed to characterize NE-CHMIMO?

A1: Researchers have successfully separated and structurally characterized this compound using flash chromatography followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy []. This combination of techniques allows for a comprehensive understanding of the compound's purity, molecular weight, functional groups, and structural arrangement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.